1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features both an indane and a piperazine moiety. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and lipophilicity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves a multi-step process:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene.
Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the indane derivative reacts with piperazine under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through a radical trifluoromethylation reaction, often using reagents like trifluoromethyl iodide and a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with enhanced chemical stability and performance.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, depending on the target receptor.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-inden-2-yl)piperazine: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(3-(trifluoromethyl)phenyl)piperazine: Lacks the indane moiety, affecting its overall stability and reactivity.
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both the indane and trifluoromethyl groups, which confer enhanced stability, lipophilicity, and potential biological activity .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2/c21-20(22,23)17-6-3-7-18(14-17)24-8-10-25(11-9-24)19-12-15-4-1-2-5-16(15)13-19/h1-7,14,19H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGUNFACFBHHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3C2)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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